- Preparation of pyrrolidine-fused thiadiazine dioxide compounds as beta site APP cleaving enzyme (BACE) inhibitors, pharmaceutical compositions, and their use, World Intellectual Property Organization, , ,
Cas no 954220-98-5 (2,4-Dichloro-5-fluoro-6-methylpyrimidine)
2,4-Dichloro-5-fluoro-6-methylpyrimidin ist eine hochreine chemische Verbindung mit der Summenformel C5H3Cl2FN2. Diese heterocyclische Verbindung zeichnet sich durch ihre reaktiven Chlor- und Fluor-Substituenten aus, die sie zu einem vielseitigen Baustein in der organischen Synthese machen. Besonders in der Pharmazie und Agrarchemie wird sie als Zwischenprodukt für die Herstellung von Wirkstoffen eingesetzt. Die Methylgruppe in Position 6 erhöht die Stabilität der Verbindung, während die elektronenziehenden Halogenatome gezielte Substitutionsreaktionen ermöglichen. Aufgrund ihrer hohen Reinheit und Reaktivität eignet sie sich ideal für präzise Synthesen, insbesondere in der Entwicklung von Fluorpyrimidin-Derivaten.
954220-98-5 structure
Product Name:2,4-Dichloro-5-fluoro-6-methylpyrimidine
CAS-Nr.:954220-98-5
MF:C5H3Cl2FN2
MW:180.99512219429
MDL:MFCD09863051
CID:2129117
PubChem ID:24903513
Update Time:2025-07-28
2,4-Dichloro-5-fluoro-6-methylpyrimidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine
- IYGLMCCNOPCDCR-UHFFFAOYSA-N
- NE59619
- AK206555
- 2,4-dichloro-5-fluoro-6-methyl-pyrimidine
- AB0078671
- Pyrimidine, 2,4-dichloro-5-fluoro-6-methyl-
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine (ACI)
- 954220-98-5
- SB57777
- EN300-126886
- DTXSID30647942
- AKOS006312029
- Z1198234957
- DS-10130
- SCHEMBL12599932
- SY021590
- MFCD09863051
- DB-355192
- CS-0039159
-
- MDL: MFCD09863051
- Inchi: 1S/C5H3Cl2FN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3
- InChI-Schlüssel: IYGLMCCNOPCDCR-UHFFFAOYSA-N
- Lächelt: FC1C(C)=NC(Cl)=NC=1Cl
Berechnete Eigenschaften
- Genaue Masse: 179.9657317g/mol
- Monoisotopenmasse: 179.9657317g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 124
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 25.8
- XLogP3: 2.6
2,4-Dichloro-5-fluoro-6-methylpyrimidine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13620-10g |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95% | 10g |
$1550 | 2023-09-07 | |
| TRC | D400710-10mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D400710-50mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D400710-100mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-1g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 1g |
3291CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-100mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 100mg |
986CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-5g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 5g |
10078CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-25g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 25g |
26878CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-250mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 250mg |
1645CNY | 2021-05-07 | |
| Chemenu | CM121185-250mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95% | 250mg |
$106 | 2024-07-18 |
2,4-Dichloro-5-fluoro-6-methylpyrimidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; 10 min, 0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; < 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C; 30 min, < 15 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; < 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C; 30 min, < 15 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 5 °C
1.4 Reagents: Water ; 5 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 5 °C
1.4 Reagents: Water ; 5 °C → rt
Referenz
- Structure-Based Design of an Iminoheterocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibitor that Lowers Central Aβ in Nonhuman Primates, Journal of Medicinal Chemistry, 2016, 59(7), 3231-3248
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , 1,2-Dimethoxyethane ; 1 h, < 15 °C; 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate , Sodium bisulfate , Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate , Sodium bisulfate , Water
Referenz
- Preparation of tetrahydropyrrolothiazinamines as BACE inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Thiophenyl-substituted 2-imino-3-methyl pyrrolo pyrimidinone compounds as bace-1 inhibitors, compositions, and their use, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; rt → 90 °C
1.2 Reagents: Diphenylamine ; 0.5 h, 90 °C; 5 h, 90 °C
1.3 Reagents: Water ; < 30 °C
1.2 Reagents: Diphenylamine ; 0.5 h, 90 °C; 5 h, 90 °C
1.3 Reagents: Water ; < 30 °C
Referenz
- Preparation of 6-methyl-5-fluoro-2,4-pyrimidinediamine compounds as antineoplastic agents, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Referenz
- Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety, Journal of Medicinal Chemistry, 2018, 61(23), 10700-10708
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Referenz
- Preparation of phenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Referenz
- Preparation of thiophenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; 1 h, 15 °C; 1 min, -5 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Preparation of amine-substituted heterocyclic compounds as EHMT2 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Diisopropylethylamine , Phosphorus oxychloride ; 3 h, 40 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation method of 2-chloro-5-fluoro-6-methylpyrimidine, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Catalysts: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; overnight, rt
1.2 Reagents: Triethylamine Catalysts: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; overnight, rt
Referenz
- Heterocyclic compound and its composition and application as anti-influenza virus drug, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 15 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
Referenz
- Heterocylic compound as inhibitor against influenza virus and its preparation, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C
1.4 Reagents: Water ; < 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C
1.4 Reagents: Water ; < 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Hexahydropyrrolothiazine compounds as BACE1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Pyrrolidine-fused thiadiazine dioxide compounds as bace inhibitors, compositions, and their use, United States, , ,
2,4-Dichloro-5-fluoro-6-methylpyrimidine Raw materials
2,4-Dichloro-5-fluoro-6-methylpyrimidine Preparation Products
2,4-Dichloro-5-fluoro-6-methylpyrimidine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
Bestellnummer:A905738
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:21
Preis ($):182.0/741.0
Email:sales@amadischem.com
2,4-Dichloro-5-fluoro-6-methylpyrimidine Verwandte Literatur
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
Reinheit:99%/99%
Menge:1g/5g
Preis ($):182.0/741.0